RutB Amidohydrolase Activity: Wild-Type Substrate Versus the Saturated Ureidopropionate Analogue
The (Z)-3-ureidoacrylate anion—the conjugate base of 3-(carbamoylamino)prop-2-enoic acid at physiological pH—is the native substrate for E. coli RutB amidohydrolase. In contrast, the saturated analogue ureidopropionate (N-carbamyl-β-alanine) functions only as a substrate analogue for crystallographic trapping and is not hydrolyzed under identical in vitro conditions [1][2]. While quantitative kcat and KM values for ureidoacrylate were measured in the Busch et al. (2023) study, the critical differentiation is qualitative: ureidopropionate was used solely for co-crystallization to reveal the binding mode, whereas ureidoacrylate supports full catalytic turnover [2].
| Evidence Dimension | Enzymatic hydrolysis by RutB amidohydrolase |
|---|---|
| Target Compound Data | Wild-type RutB: active hydrolysis; specific kcat and KM determined (Busch et al., 2023) |
| Comparator Or Baseline | Ureidopropionate (saturated analogue): no hydrolysis; used only as crystallographic ligand |
| Quantified Difference | Catalytic turnover vs. zero turnover (substrate analogue only) |
| Conditions | In vitro assay with purified recombinant E. coli RutB; co-crystallization at 1.9 Å resolution |
Why This Matters
For reconstitution of the Rut pyrimidine degradation pathway or screening of RutB inhibitors, only the authentic ureidoacrylate substrate ensures catalytic turnover; the saturated analogue is biochemically silent.
- [1] Kim KS, Pelton JG, Inwood WB, Andersen U, Kustu S, Wemmer DE. The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. J Bacteriol. 2010;192(16):4089-4102. doi:10.1128/JB.00201-10. View Source
- [2] Busch MR, et al. Structural and Functional Characterization of the Ureidoacrylate Amidohydrolase RutB from Escherichia coli. Biochemistry. 2023;62(3):863-872. doi:10.1021/acs.biochem.2c00640. View Source
